molecular formula C11H15N3O B2766292 N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide CAS No. 2411287-80-2

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide

カタログ番号 B2766292
CAS番号: 2411287-80-2
分子量: 205.261
InChIキー: DJJALVJRSPIXOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide, also known as CPI-455, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target bromodomain and extra-terminal domain (BET) proteins, which are epigenetic readers that regulate gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders. Therefore, CPI-455 has been studied extensively for its ability to modulate BET protein function and its therapeutic potential.

作用機序

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide targets BET proteins, which are epigenetic readers that recognize acetylated lysine residues on histone proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues and disrupting their function. This leads to the downregulation of genes that are regulated by BET proteins, ultimately resulting in the inhibition of disease progression.
Biochemical and physiological effects:
N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cell growth. In immune cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines, leading to the suppression of inflammation. In neurological cells, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.

実験室実験の利点と制限

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has some limitations for laboratory experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, it has a short half-life in vivo, which can limit its therapeutic potential.

将来の方向性

There are several future directions for the study of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide. One direction is to further optimize its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. Another direction is to study its therapeutic potential in additional diseases, such as autoimmune and metabolic disorders. Furthermore, the development of more potent and selective BET inhibitors could lead to the discovery of new therapeutic targets and the development of novel therapies for various diseases.

合成法

The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide involves several steps, including the preparation of the starting materials, the formation of the imidazole ring, and the coupling of the amide group. The synthesis of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been described in detail in a scientific publication by researchers at the University of Oxford. The authors reported a high yield of N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide using a modified version of the original synthesis method.

科学的研究の応用

N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied extensively for its therapeutic potential in various diseases. In cancer research, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer. N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has also been studied in the context of inflammation and autoimmune diseases, where it has been shown to reduce the production of pro-inflammatory cytokines. Furthermore, N-[(1-Cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide has been studied in neurological disorders, such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

特性

IUPAC Name

N-[(1-cyclopropylimidazol-4-yl)methyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-3-11(15)13(2)6-9-7-14(8-12-9)10-4-5-10/h3,7-8,10H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJALVJRSPIXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(C=N1)C2CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-Cyclopropyl-1H-imidazol-4-yl)methyl)-N-methylacrylamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。